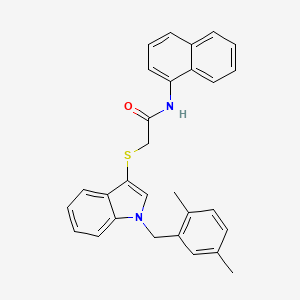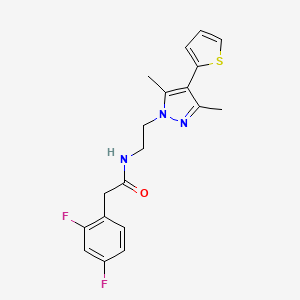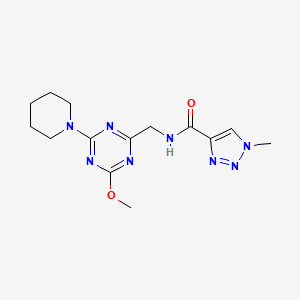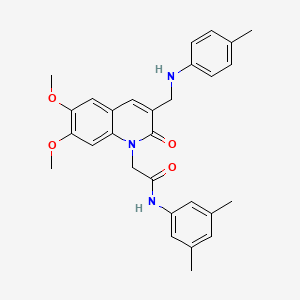![molecular formula C26H22N4O4 B2554342 6-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-2-(4-methylphenyl)[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one CAS No. 1358158-36-7](/img/no-structure.png)
6-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-2-(4-methylphenyl)[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of various [1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one derivatives has been a subject of interest due to their potential pharmacological activities. One study describes the synthesis of 2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one derivatives with high affinity for the benzodiazepine receptor, using a two-step synthesis starting with anthranilonitrile and a hydrazide . Another approach for synthesizing 1,2-dihydro-1,2,4-triazolo[3,2-b]quinazolin-9(1H)-ones involves the reaction of 3-amino-2-anilino-4(3H)-quinazolinone with aromatic aldehydes in the presence of piperidine, followed by dehydrogenation with thionyl chloride to yield the triazolo derivatives . Additionally, a novel 2-methylsulfanyl-4H-[1,2,4]triazolo[1,5-a]quinazolin-5-one was synthesized using dimethyl-n-cyanoimidodithiocarbonate and 2-hydrazinobenzoic acid, which allowed for further chemical transformations to derive a variety of compounds .
Molecular Structure Analysis
The molecular structure of these compounds is characterized by the presence of a triazoloquinazolinone core, which is a fused heterocyclic system combining a triazole ring with a quinazolinone moiety. This core structure is often modified by various substituents, which can significantly affect the compound's binding affinity and pharmacological properties. For instance, the introduction of a 9-chloro-2-(2-fluorophenyl) substituent resulted in a compound with potent benzodiazepine antagonist activity .
Chemical Reactions Analysis
The chemical reactivity of the triazoloquinazolinone derivatives is influenced by the presence of reactive functional groups and the overall stability of the heterocyclic system. The Dimroth rearrangement was employed to prepare 2,4-disubstituted derivatives from their 1,4-disubstituted isomers, showcasing the versatility of these compounds in undergoing structural transformations . Moreover, the reaction conditions can lead to different outcomes, such as acetylation resulting in either an acetyl derivative or dimerization to form a pentacyclic compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of [1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one derivatives are closely related to their molecular structure. The introduction of various substituents can alter properties such as solubility, melting point, and stability. For example, the cyclization of condensed products to form triazoloquinazolinones by heating above the melting point indicates the thermal stability of these compounds . The presence of substituents like methylsulfanyl groups may also affect the lipophilicity and, consequently, the pharmacokinetic profile of these molecules .
Wissenschaftliche Forschungsanwendungen
Synthesis and Derivative Exploration
Researchers have synthesized novel derivatives within the [1,2,4]triazoloquinazolinone family, exploring the chemical transformations of these compounds to access a variety of derivatives. This exploration serves as a foundational step in understanding the structural features responsible for the biological activities of these molecules (Al-Salahi & Geffken, 2011).
Pharmacological Investigations
The pharmacological potential of triazoloquinazolinones has been a subject of interest, with studies demonstrating their efficacy as H1-antihistaminic agents. Novel derivatives have been synthesized and evaluated in vivo, showing significant protective effects against histamine-induced bronchospasm in animal models. This line of research indicates the potential of these compounds in the development of new classes of antihistamines (Alagarsamy et al., 2009).
Anticonvulsant and Antihypertensive Activities
Further studies have evaluated the anticonvulsant and antihypertensive activities of [1,2,4]triazoloquinazolinone derivatives. Some compounds have shown wide margins of safety and significant oral activity against seizures induced in mice models, suggesting their potential in the treatment of epilepsy. Additionally, novel derivatives have demonstrated significant antihypertensive activity in spontaneously hypertensive rats, highlighting their potential as therapeutic agents for hypertension (Zhang et al., 2015); (Alagarsamy & Pathak, 2007).
Structural and Vibrational Studies
The structural and vibrational properties of triazoloquinazolinone derivatives have been analyzed through DFT studies and X-ray diffraction, providing insights into the conformational stability and intermolecular interactions within crystals. This research contributes to the understanding of the physicochemical properties of these compounds, which is crucial for drug design (Sun et al., 2021).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '6-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-2-(4-methylphenyl)[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one' involves the reaction of 4-methylbenzaldehyde with 3,4-dimethoxyphenylacetonitrile to form 4-methyl-3,4-dimethoxyphenylacetaldehyde. This intermediate is then reacted with 2-aminobenzonitrile to form the triazoloquinazoline ring system. The resulting compound is then reacted with ethyl oxalyl chloride to form the oxalyl derivative, which is then reacted with 2-(4-methylphenyl)ethylamine to form the final product.", "Starting Materials": [ "4-methylbenzaldehyde", "3,4-dimethoxyphenylacetonitrile", "2-aminobenzonitrile", "ethyl oxalyl chloride", "2-(4-methylphenyl)ethylamine" ], "Reaction": [ "Step 1: 4-methylbenzaldehyde is reacted with 3,4-dimethoxyphenylacetonitrile in the presence of a base to form 4-methyl-3,4-dimethoxyphenylacetaldehyde.", "Step 2: 4-methyl-3,4-dimethoxyphenylacetaldehyde is reacted with 2-aminobenzonitrile in the presence of a catalyst to form the triazoloquinazoline ring system.", "Step 3: The resulting compound is reacted with ethyl oxalyl chloride in the presence of a base to form the oxalyl derivative.", "Step 4: The oxalyl derivative is then reacted with 2-(4-methylphenyl)ethylamine in the presence of a base to form the final product." ] } | |
CAS-Nummer |
1358158-36-7 |
Produktname |
6-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-2-(4-methylphenyl)[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one |
Molekularformel |
C26H22N4O4 |
Molekulargewicht |
454.486 |
IUPAC-Name |
6-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-2-(4-methylphenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-one |
InChI |
InChI=1S/C26H22N4O4/c1-16-8-10-17(11-9-16)24-27-25-19-6-4-5-7-20(19)29(26(32)30(25)28-24)15-21(31)18-12-13-22(33-2)23(14-18)34-3/h4-14H,15H2,1-3H3 |
InChI-Schlüssel |
VOJKGFZLMQDROG-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=NN3C(=N2)C4=CC=CC=C4N(C3=O)CC(=O)C5=CC(=C(C=C5)OC)OC |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1-(4-Chlorophenyl)-2-[[5-[5-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-4-prop-2-enyl-1,2,4-triazol-3-yl]-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]ethanone](/img/structure/B2554266.png)


![(4-(4-Isopropoxybenzoyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methanone](/img/structure/B2554271.png)

![[5-[(4-Chlorophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanol](/img/structure/B2554275.png)
![(E)-3-(2-(1H-benzo[d]imidazol-2-yl)hydrazono)indolin-2-one](/img/structure/B2554276.png)

![N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)propionamide](/img/structure/B2554279.png)

